![molecular formula C22H23N5O3 B2494842 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one CAS No. 838902-01-5](/img/structure/B2494842.png)
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
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Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-component reactions. For instance, Ghandi, Moshtaghi, and Abbasi (2017) described a catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives through a three-component reaction, which could be analogous to the synthesis method for the compound (Ghandi, M., Moshtaghi, P., & Abbasi, A., 2017).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using NMR spectroscopy and X-ray diffraction analysis. Chimichi et al. (1996) utilized these techniques to understand the reaction mechanism of pyrazolo[1,5-a]pyrimidines derivatives, which could be relevant for analyzing the structure of the targeted compound (Chimichi, S., Bruni, F., Cosimelli, B., Selleri, S., & Valle, G., 1996).
Chemical Reactions and Properties
The chemical reactivity of compounds like the one can be complex, involving a variety of reactions. For example, reactions involving dimethylaminomethylidene derivatives of dicarboxylates can lead to novel pyrazole, pyrimidine, and pyridine derivatives, as explored by Zupančič, Svete, and Stanovnik (2008), which may offer insight into the reactivity of the subject compound (Zupančič, S., Svete, J., & Stanovnik, B., 2008).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can often be inferred from similar compounds' properties. However, specific studies on the physical properties of the compound are not available in the current research literature.
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity under different conditions can be extrapolated from related compounds. For instance, the work of Gomha and Farghaly (2011) on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin derivatives might offer insights into the electrophilic and nucleophilic sites of similar complex molecules (Gomha, S. M., & Farghaly, T., 2011).
Scientific Research Applications
Molecular Structure and Synthesis
The structural characterization of related compounds emphasizes the importance of molecular geometry, including dihedral angles and intramolecular hydrogen bonding, which can influence biological activity and solubility. For example, the structural analysis of Dabigatran etexilate tetrahydrate, a compound with a somewhat related structure, provided insights into its molecular geometry, including dihedral angles and intramolecular hydrogen bonding (Hong-qiang Liu et al., 2012).
Chemical Reactivity and Interactions
Studies on the reactivity of similar compounds have revealed the potential for diverse chemical transformations, leading to a variety of heterocyclic compounds. This reactivity is crucial for synthesizing derivatives with potential biological activities. For instance, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated the ability to create compounds with significant interactions, as evidenced by vibrational analysis and quantum chemical calculations (R. N. Singh et al., 2014).
Biological Activity
Although some derivatives of similar structures were synthesized with the expectation of biological activity, initial studies on compounds like 1-(2-dialkylaminoethyl)-5 (and 6)-methoxy-2-methyl (and H)-benzimidazoles did not show significant biological effects (H. Burch et al., 1966). This highlights the complex nature of designing compounds with desired biological activities and the need for further research.
Advanced Synthesis Techniques
Research has also focused on advanced synthesis techniques, such as the catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives. These methodologies are essential for developing more efficient and environmentally friendly synthetic routes (M. Ghandi et al., 2017).
Applications in Material Science and Photophysics
Some studies explore the compound's applications beyond biological activity, including material science and photophysics. For instance, photophysical studies of related hemicyanine dyes in various solvents provided insights into photoisomerization and twisted intramolecular charge transfer processes, which are significant for designing optical materials and sensors (D. Seth et al., 2009).
properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-14-18(26-11-5-4-6-16(26)24-14)20(28)17-19(15-7-9-23-10-8-15)27(13-12-25(2)3)22(30)21(17)29/h4-11,19,28H,12-13H2,1-3H3/b20-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJMWFBYZYHLDC-LVZFUZTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=NC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=NC=C4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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